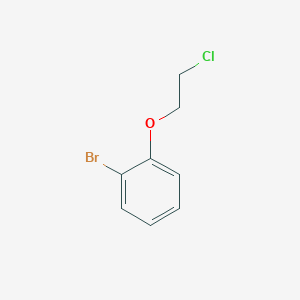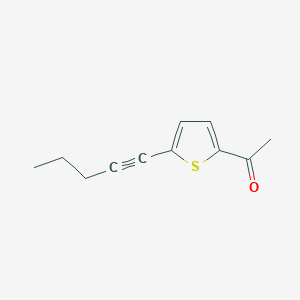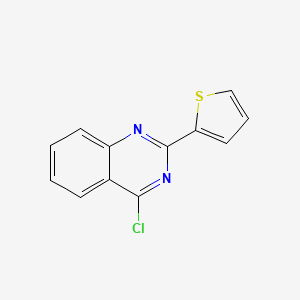
4-クロロ-2-(チオフェン-2-イル)キナゾリン
概要
説明
4-Chloro-2-(thiophen-2-yl)quinazoline is a useful research compound. Its molecular formula is C12H7ClN2S and its molecular weight is 246.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-2-(thiophen-2-yl)quinazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2-(thiophen-2-yl)quinazoline including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗がん研究
キナゾリン誘導体は、その抗がん特性について広く研究されています。「4-クロロ-2-(チオフェン-2-イル)キナゾリン」も例外ではなく、さまざまな癌細胞株の増殖を阻害する可能性を示しています。 その作用機序は、多くの場合、癌細胞の増殖と生存に不可欠な細胞シグナル伝達経路の阻害を伴います .
抗菌および抗真菌用途
この化合物は、顕著な抗菌および抗真菌活性を示しており、新しい抗菌剤の開発のための潜在的な候補となっています。 特に、薬剤耐性菌株に対する有効性は注目に値し、感染症の分野における重要なニーズに対応しています .
降圧効果
キナゾリン誘導体は血管拡張剤として作用する可能性があり、「4-クロロ-2-(チオフェン-2-イル)キナゾリン」は、動物モデルにおいて急性降圧効果を示すことが確認されています。 これは、高血圧や関連する心血管疾患の管理におけるその潜在的な用途を示唆しています .
神経保護剤
研究によると、キナゾリン化合物は神経保護効果をもたらす可能性があり、パーキンソン病やアルツハイマー病などの神経変性疾患の治療に役立つ可能性があります。 この化合物の神経伝達物質系を調節する能力は、重要な関心の分野です .
作用機序
Target of Action
Similar quinazoline analogs have been shown to act as gaba a receptor agonists .
Mode of Action
Related quinazoline analogs have been found to provide protection against ptz-induced seizures, suggesting they may enhance the inhibitory effects of gaba neurotransmission .
Biochemical Pathways
Given its potential role as a gaba a receptor agonist, it may influence pathways related to neuronal excitability and seizure activity .
Result of Action
Related quinazoline analogs have been shown to provide protection against ptz-induced seizures, suggesting a potential anticonvulsant effect .
生化学分析
Biochemical Properties
4-Chloro-2-(thiophen-2-yl)quinazoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of α-glucosidase, an enzyme involved in carbohydrate metabolism . This inhibition is achieved through binding interactions with the enzyme’s active site, leading to a decrease in its catalytic activity. Additionally, 4-Chloro-2-(thiophen-2-yl)quinazoline has been reported to interact with certain proteins involved in cell signaling pathways, thereby modulating their activity and influencing cellular responses .
Cellular Effects
The effects of 4-Chloro-2-(thiophen-2-yl)quinazoline on various cell types and cellular processes are profound. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 4-Chloro-2-(thiophen-2-yl)quinazoline has been shown to inhibit cell proliferation and induce apoptosis by modulating the expression of genes involved in these processes . Furthermore, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to a reduction in the production of essential metabolites .
Molecular Mechanism
The molecular mechanism of action of 4-Chloro-2-(thiophen-2-yl)quinazoline involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, thereby modulating their activity. For instance, it inhibits enzyme activity by binding to the active site and preventing substrate binding . Additionally, 4-Chloro-2-(thiophen-2-yl)quinazoline can activate or inhibit signaling pathways by interacting with receptors and other signaling molecules, leading to changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-2-(thiophen-2-yl)quinazoline have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that 4-Chloro-2-(thiophen-2-yl)quinazoline remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound has been associated with sustained inhibition of cellular processes, leading to prolonged effects on cell function .
Dosage Effects in Animal Models
The effects of 4-Chloro-2-(thiophen-2-yl)quinazoline vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibition of tumor growth and reduction of inflammation . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy increases with dosage up to a certain point, beyond which adverse effects become more pronounced .
Metabolic Pathways
4-Chloro-2-(thiophen-2-yl)quinazoline is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body. For example, it is metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that are subsequently excreted . The compound’s effects on metabolic flux and metabolite levels have been studied, revealing alterations in the levels of key metabolites involved in cellular processes .
Transport and Distribution
The transport and distribution of 4-Chloro-2-(thiophen-2-yl)quinazoline within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For instance, it has been shown to be transported into cells via specific membrane transporters, leading to its accumulation in the cytoplasm and other organelles . This distribution pattern affects the compound’s activity and function within the cell .
Subcellular Localization
The subcellular localization of 4-Chloro-2-(thiophen-2-yl)quinazoline plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may be localized to the nucleus, where it can interact with DNA and modulate gene expression . Alternatively, it may be targeted to the mitochondria, affecting cellular respiration and energy production .
特性
IUPAC Name |
4-chloro-2-thiophen-2-ylquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2S/c13-11-8-4-1-2-5-9(8)14-12(15-11)10-6-3-7-16-10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBTCAVUUTNKLJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=CS3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30366500 | |
| Record name | 4-Chloro-2-(thiophen-2-yl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30366500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59455-95-7 | |
| Record name | 4-Chloro-2-(thiophen-2-yl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30366500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-2-(thiophen-2-yl)quinazoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
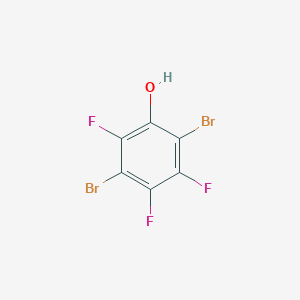
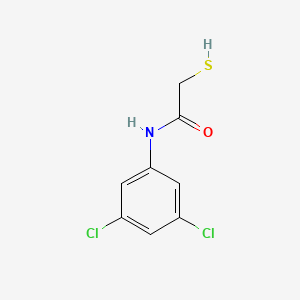
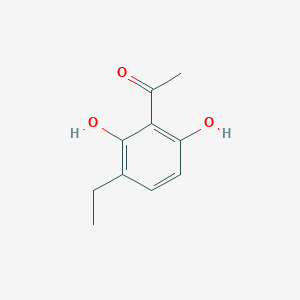
![{4-[(4-Nitrobenzyl)oxy]phenyl}methanol](/img/structure/B1621554.png)
![1-[4-(Ethylamino)-2-hydroxy-3-propylphenyl]ethan-1-one](/img/structure/B1621555.png)
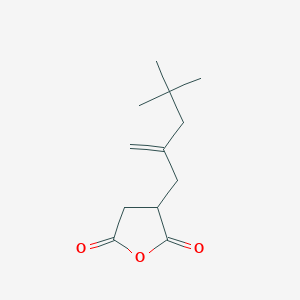
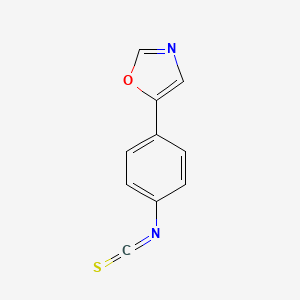

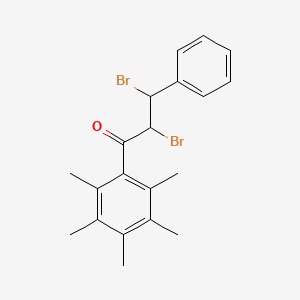
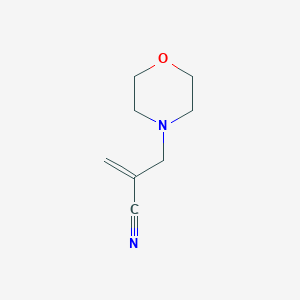
![Methyl 2-[(ethoxymethylene)amino]benzoate](/img/structure/B1621565.png)
![1-[Bromo(difluoro)methoxy]-1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethane](/img/structure/B1621567.png)
